2H-3,1-Benzoxazine-8-carboxylic acid, 1,4-dihydro-2,4-dioxo-
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Overview
Description
2,4-Dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylic acid is a heterocyclic compound with a unique structure that includes both oxazine and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzoic acid with phosgene to form the oxazine ring, followed by oxidation to introduce the dioxo functionality .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield various reduced oxazine derivatives .
Scientific Research Applications
2,4-Dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-Dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-5-carboxylic acid
- 4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-sulfonyl chloride
- 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid .
Uniqueness
2,4-Dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve .
Properties
Molecular Formula |
C9H5NO5 |
---|---|
Molecular Weight |
207.14 g/mol |
IUPAC Name |
2,4-dioxo-8H-3,1-benzoxazine-8-carboxylic acid |
InChI |
InChI=1S/C9H5NO5/c11-7(12)4-2-1-3-5-6(4)10-9(14)15-8(5)13/h1-4H,(H,11,12) |
InChI Key |
ODHPDDRBCMDYBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C2=NC(=O)OC(=O)C2=C1)C(=O)O |
Origin of Product |
United States |
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